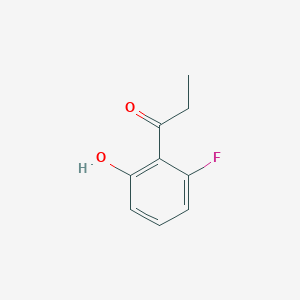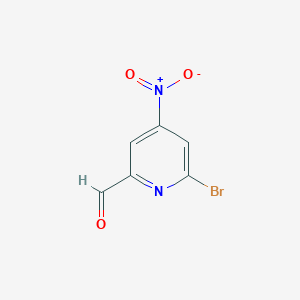
6-Bromo-4-nitropicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-nitropicolinaldehyde is a chemical compound that belongs to the class of picolinaldehydes, which are derivatives of pyridinecarboxaldehyde This compound is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 4th position on the pyridine ring, along with an aldehyde group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-nitropicolinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-nitropicolinaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of microwave irradiation has also been reported to improve the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-nitropicolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Bromo-4-nitropicolinic acid.
Reduction: 6-Bromo-4-aminopicolinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-4-nitropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-nitropicolinaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitropicolinaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-2-picolinaldehyde: Lacks the nitro group, affecting its biological activity and reactivity.
4-Bromo-2-nitropyridine: Similar structure but different position of the aldehyde group, leading to different chemical properties.
Uniqueness
6-Bromo-4-nitropicolinaldehyde is unique due to the combination of the bromine, nitro, and aldehyde groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C6H3BrN2O3 |
|---|---|
Peso molecular |
231.00 g/mol |
Nombre IUPAC |
6-bromo-4-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrN2O3/c7-6-2-5(9(11)12)1-4(3-10)8-6/h1-3H |
Clave InChI |
GLTNZIFCXOQRJK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


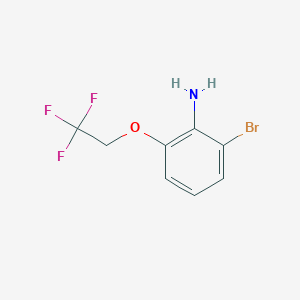
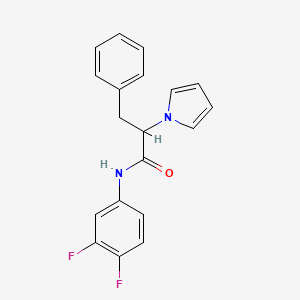
![N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(2-chlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12866799.png)
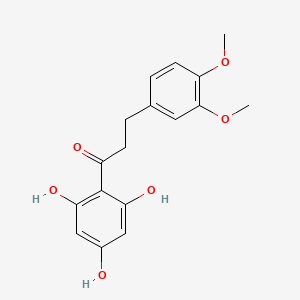
![1-{4-[4-(2-formyl-1H-pyrrol-1-yl)phenoxy]phenyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B12866811.png)
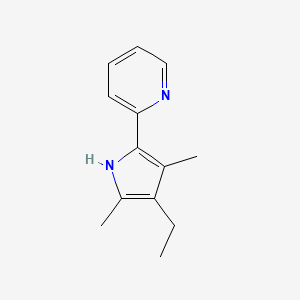
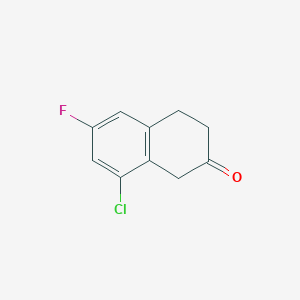
![3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/structure/B12866858.png)
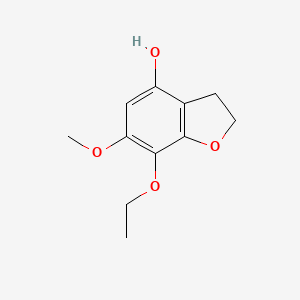
![2,4-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12866882.png)
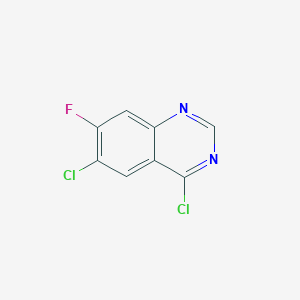

![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)
